(R)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine
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Overview
Description
“®-1-((1-methylpyrrolidin-2-yl)methyl)piperidine” is a chemical compound with the formula C11H22N2. It belongs to the class of organic compounds known as piperidines .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 182.31 . I don’t have more detailed information about its physical and chemical properties.Scientific Research Applications
Pharmacokinetics and Analytical Methods
Bilastine, a new generation antihistamine, which chemically relates to piperidine derivatives, has been extensively studied for its properties, pharmacokinetics, and analytical methods for estimation. It demonstrates potent binding affinity to the H1 receptor, indicating a longer duration of action. These studies have advanced analytical and bioanalytical methods for quantifying Bilastine in different matrices, emphasizing the need for novel, effective, and safe analytical methodologies for routine quality control analysis, bioavailability, and bioequivalence studies (Sharma et al., 2021).
Stereochemistry in Drug Design
The stereochemistry of phenylpiracetam and its methyl derivative, which is based on the pyrrolidin-2-one pharmacophore, has been explored for its impact on pharmacological profiles. This research underlines the importance of enantiomerically pure compounds in drug design, demonstrating that the configuration of stereocenters significantly influences the biological properties of enantiomers. Such studies offer insights into the preparation of single stereoisomers and their comparative pharmacological testing, justifying the selection of the most effective stereoisomer for drug development (Veinberg et al., 2015).
Piperazine Derivatives in Therapeutics
Piperazine derivatives play a crucial role in the design of drugs with various therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The versatility of the piperazine scaffold has been highlighted, with research showing that slight modifications in the substitution pattern can significantly alter the medicinal potential of the resultant molecules. This comprehensive review of piperazine-based molecules reflects the scaffold's broad potential and flexibility as a building block in drug discovery (Rathi et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-[[(2R)-1-methylpyrrolidin-2-yl]methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-12-7-5-6-11(12)10-13-8-3-2-4-9-13/h11H,2-10H2,1H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVPSRADUBPOKJ-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710995 |
Source
|
Record name | 1-{[(2R)-1-Methylpyrrolidin-2-yl]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155726-05-9 |
Source
|
Record name | 1-{[(2R)-1-Methylpyrrolidin-2-yl]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00710995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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